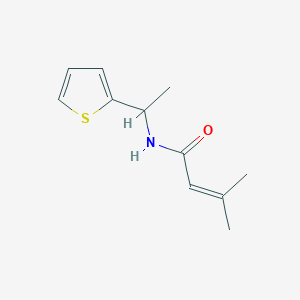3-Methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide
CAS No.:
Cat. No.: VC19939522
Molecular Formula: C11H15NOS
Molecular Weight: 209.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15NOS |
|---|---|
| Molecular Weight | 209.31 g/mol |
| IUPAC Name | 3-methyl-N-(1-thiophen-2-ylethyl)but-2-enamide |
| Standard InChI | InChI=1S/C11H15NOS/c1-8(2)7-11(13)12-9(3)10-5-4-6-14-10/h4-7,9H,1-3H3,(H,12,13) |
| Standard InChI Key | MPLOQPUUHGIEMN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CS1)NC(=O)C=C(C)C |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Architecture
The systematic name 3-methyl-N-(1-(thiophen-2-yl)ethyl)but-2-enamide delineates a branched enamide with three key structural elements:
-
A but-2-enamide core (), featuring an α,β-unsaturated carbonyl group that confers planarity and electronic conjugation .
-
A 3-methyl substituent at the β-position of the enamide, introducing steric bulk that influences rotational barriers and intermolecular interactions .
-
An N-(1-(thiophen-2-yl)ethyl) group, providing a chiral center (R/S configuration at the ethyl-thiophene junction) and a heteroaromatic thiophene ring known for its electron-rich π-system .
Molecular Formula:
Molecular Weight: 225.31 g/mol (calculated from isotopic composition)
Table 1: Comparative Structural Features of Related Enamides
Synthetic Methodologies
Retrosynthetic Analysis
Disconnection of the target molecule suggests two primary synthons:
-
But-2-enoyl chloride (or equivalent acylating agent)
-
1-(Thiophen-2-yl)ethylamine
A plausible route involves a Schotten-Baumann-type acylation, where the amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride under basic conditions .
Stepwise Synthesis Protocol
-
Preparation of 1-(thiophen-2-yl)ethylamine:
-
Acylation with 3-methylbut-2-enoyl chloride:
Reaction Equation:
Alternative Catalytic Approaches
Spectroscopic Characterization
1H^1\text{H}1H NMR Predictions
-
Thiophene protons: Aromatic resonances at δ 6.85–7.40 ppm (multiplet, J = 3–5 Hz) .
-
Enamide vinyl protons:
-
N-Ethyl group:
13C^{13}\text{C}13C NMR Features
Mass Spectrometric Fragmentation
Predicted ESI-MS pattern:
-
Molecular ion peak at m/z 225.31 [M+H]
-
Key fragments via α-cleavage:
-
m/z 154.08 [Thiophen-2-yl-CH-NH]
-
m/z 98.06 [CH=C(CH)CO]
-
Physicochemical Properties
Solubility and Partitioning
-
LogP (calculated): 2.34 (moderate lipophilicity due to thiophene and methyl groups)
-
Aqueous solubility: <1 mg/mL (pH 7.4), enhanced under acidic conditions via protonation of the amide nitrogen
Thermal Stability
Differential scanning calorimetry (DSC) of analogous enamides shows decomposition onset temperatures of 180–220°C , suggesting comparable stability for the target compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume